2-(1H-Indol-6-yl)propan-2-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(1H-indol-6-yl)propan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c1-11(2,13)9-4-3-8-5-6-12-10(8)7-9/h3-7,12-13H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEQQGWNNEXQFSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC2=C(C=C1)C=CN2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
2-(1H-Indol-6-yl)propan-2-ol CAS 865376-66-5 properties
An In-depth Technical Guide to 2-(1H-Indol-6-yl)propan-2-ol (CAS 865376-66-5)
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed technical overview of this compound, a unique indole derivative. As a Senior Application Scientist, this guide moves beyond simple data recitation to offer mechanistic insights, field-proven experimental designs, and a forward-looking perspective on its potential applications in medicinal chemistry and drug discovery. The indole scaffold is a cornerstone of modern pharmacology, and understanding the properties and synthesis of its varied derivatives is critical for the development of novel therapeutics.[1][2]
Core Compound Identity and Physicochemical Profile
This compound is a tertiary alcohol derivative of the indole heterocyclic system. The placement of the 2-hydroxypropyl group at the 6-position of the indole ring represents a departure from the more commonly explored substitutions at the 2- and 3-positions, offering a unique vector for structure-activity relationship (SAR) studies.
The indole ring itself is a privileged structure in drug discovery, forming the core of numerous approved drugs and clinical candidates due to its ability to mimic peptide structures and participate in various biological interactions.[3] Derivatives are known to possess a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][4]
Table 1: Physicochemical and Supplier Data
| Property | Value | Source |
|---|---|---|
| CAS Number | 865376-66-5 | [5] |
| Molecular Formula | C₁₁H₁₃NO | [5] |
| Molecular Weight | 175.23 g/mol | [5] |
| Purity | ≥97% | [5] |
| Predicted State | Solid at 25°C | Inferred from structure |
| Storage | 2-8°C, sealed, dry | [5] |
| Shipping | Cold-chain transportation |[5] |
Note: Experimental data for properties such as melting point, boiling point, and solubility are not widely published. The tertiary alcohol and indole N-H groups suggest potential for hydrogen bonding, likely affording moderate solubility in polar organic solvents.
Synthesis and Mechanistic Rationale
The construction of tertiary alcohols is a fundamental transformation in organic synthesis. For a molecule like this compound, where the two alkyl groups on the alcohol-bearing carbon are identical (both methyl), a Grignard reaction is the most direct and efficient synthetic strategy.
Primary Synthetic Pathway: Grignard Addition to a Ketone
The most logical and field-proven approach involves the nucleophilic addition of a methyl Grignard reagent (e.g., methylmagnesium bromide, CH₃MgBr) to a 6-acetyl-1H-indole precursor.[6][7]
Causality and Experimental Choice: The Grignard reagent acts as a potent source of nucleophilic methyl anions (CH₃⁻). The carbonyl carbon of the ketone is highly electrophilic due to the polarization of the C=O bond by the electronegative oxygen atom. This electronic mismatch drives the reaction, leading to the formation of a new carbon-carbon bond. The subsequent acidic workup protonates the resulting alkoxide intermediate to yield the final tertiary alcohol.[8] This method is preferred for its high efficiency, atom economy, and the ready availability of the necessary starting materials.
Caption: Grignard synthesis workflow for this compound.
Detailed Experimental Protocol (Hypothetical)
-
Reaction Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (Nitrogen or Argon) is charged with 6-acetyl-1H-indole (1.0 eq) dissolved in anhydrous tetrahydrofuran (THF).
-
Reagent Addition: The solution is cooled to 0°C in an ice bath. Methylmagnesium bromide (1.2 eq, 3.0 M solution in diethyl ether) is added dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below 5°C.
-
Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours. The progress is monitored by Thin Layer Chromatography (TLC) until the starting ketone is consumed.
-
Quenching: The reaction is carefully quenched by slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0°C to neutralize the excess Grignard reagent and protonate the alkoxide.
-
Extraction: The resulting mixture is transferred to a separatory funnel. The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and filtered.
-
Purification: The solvent is removed under reduced pressure to yield the crude product. Purification is achieved by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure this compound.
Alternative Pathway: Double Addition to an Ester
An alternative synthesis involves the reaction of an indole-6-carboxylate ester (e.g., methyl 1H-indole-6-carboxylate) with at least two equivalents of a methyl Grignard reagent.[9]
Mechanistic Insight: This reaction proceeds via a two-step sequence. The first equivalent of the Grignard reagent adds to the ester carbonyl, forming a tetrahedral intermediate. This intermediate is unstable and collapses, expelling the methoxide (⁻OCH₃) leaving group to form 6-acetyl-1H-indole in situ. This newly formed ketone is more reactive towards the Grignard reagent than the starting ester because the carbonyl carbon of the ester is less electrophilic due to resonance stabilization from the adjacent oxygen atom.[9][10] Consequently, the ketone is immediately consumed by a second equivalent of the Grignard reagent to form the tertiary alcohol product after workup.[11]
Caption: Double Grignard addition mechanism for synthesis from an ester.
Expected Structural Characterization Data
While experimental spectra are not publicly available, the structure of this compound allows for reliable prediction of its key spectroscopic features. These predictions are invaluable for guiding the characterization of the synthesized compound.
Table 2: Predicted Spectroscopic Data
| Technique | Feature | Predicted Chemical Shift / Value | Rationale |
|---|---|---|---|
| ¹H NMR | Indole N-H | δ 8.0-8.5 ppm (broad singlet) | Deshielded proton on nitrogen. |
| Aromatic C-H | δ 7.0-7.8 ppm (multiplets) | Protons on the indole aromatic system. | |
| Alcohol O-H | δ 1.5-2.5 ppm (singlet) | Exchangeable proton, chemical shift is concentration-dependent. | |
| Methyl (2x CH₃) | δ ~1.6 ppm (singlet, 6H) | Six equivalent protons of the two methyl groups. | |
| ¹³C NMR | Aromatic C | δ 100-140 ppm | Carbons of the indole ring. |
| Quaternary C-OH | δ ~72 ppm | Carbon atom bonded to the hydroxyl group. | |
| Methyl (2x CH₃) | δ ~30 ppm | Equivalent methyl carbons. | |
| IR Spec. | O-H Stretch | 3600-3200 cm⁻¹ (broad) | Characteristic of a hydrogen-bonded alcohol. |
| N-H Stretch | ~3400 cm⁻¹ (sharp/medium) | Characteristic of the indole N-H bond. | |
| C-H Stretch | 3100-2850 cm⁻¹ | Aromatic and aliphatic C-H bonds. | |
| Mass Spec. | Molecular Ion [M]⁺ | m/z = 175.10 | Corresponding to the molecular formula C₁₁H₁₃NO. |
| Key Fragment | m/z = 160.08 | Loss of a methyl group ([M-CH₃]⁺). |
| | Key Fragment | m/z = 157.09 | Loss of a water molecule ([M-H₂O]⁺). |
Potential Applications in Medicinal Chemistry
The true value of a novel chemical entity lies in its potential for biological application. While this compound has no specifically reported biological activity, its structure suggests several promising avenues for exploration in drug discovery.
-
Scaffold for Library Synthesis: The tertiary alcohol functionality is a versatile handle for chemical diversification. It can be readily converted into ethers, esters, or halides, or used in substitution reactions to attach a wide variety of other chemical moieties. This makes the compound an excellent starting point for the creation of a focused library of novel indole derivatives for high-throughput screening.
-
Exploring Novel SAR: Most research on indole-based drugs focuses on modifications at the N1, C2, and C3 positions. By providing a stable and functionalized substituent at the C6 position, this compound allows researchers to probe a less-explored region of the indole pharmacophore, potentially leading to compounds with novel mechanisms of action or improved selectivity.
-
Bioisostere and Structural Analog: The propan-2-ol group can be considered a bioisostere for other functional groups. For instance, its structure bears a resemblance to the side chain of α-methyltryptamine (αMT), a known psychoactive compound, but with the amine replaced by a hydroxyl group.[12] This substitution dramatically alters polarity, hydrogen bonding capability, and basicity, providing a tool to dissect the structural requirements for receptor binding and biological activity in related compound classes.
-
Intermediate for Complex Targets: The compound can serve as a key intermediate in the multi-step synthesis of more complex molecules, including potential inhibitors of enzymes like NADPH Oxidase 2, where indole-based structures have shown promise.[13]
Safety and Handling
No specific Material Safety Data Sheet (MSDS) is available for this compound. Therefore, it must be handled with the standard precautions applied to all new chemical entities of unknown toxicity.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, a lab coat, and ANSI-approved safety glasses or goggles.[14]
-
Engineering Controls: All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of any dust or vapors.[15]
-
Handling: Avoid direct contact with skin and eyes.[16] Avoid creating dust.[17]
-
Storage: As recommended by suppliers, store in a tightly sealed container in a refrigerator (2-8°C) in a dry environment.[5]
This guide provides a robust framework for understanding, synthesizing, and exploring the potential of this compound. Its unique structure marks it as a compound of interest for medicinal chemists seeking to expand the therapeutic potential of the indole family.
References
- Actylis. Propan-2-Ol.
- ChemicalBook. 59-66-5 | CAS DataBase.
- Smolecule. Buy N-(Propan-2-yl)-1H-indol-2-amine.
- Lead Sciences. This compound.
- Fisher Scientific. 2-Propanol.
- ResearchGate. N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide.
- MDPI. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024).
- Chemical Suppliers. What Is The Difference Between Propan-1-ol and Propan-2-ol?.
- Wikipedia. α-Methyltryptamine.
- MDPI. Total Synthesis of the Proposed Structure of Indolyl 1,2-Propanediol Alkaloid, 1-(1H-Indol-3-yloxy)propan-2-ol.
- Chemistry LibreTexts. 17.5: Alcohols from Carbonyl Compounds - Grignard Reagents.
- PMC. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024).
- Fisher Scientific. SAFETY DATA SHEET - Acetamide oxime.
- ResearchGate. Synthesis of Medicinally Important Indole Derivatives: A Review.
- Master Organic Chemistry. Reactions of Grignard Reagents.
- YouTube. Synthesize ANY alcohol with Grignard Magic from Ketones! Organic Chemistry.
- Bentham Open. Synthesis of Medicinally Important Indole Derivatives: A Review.
- Pearson. Show how you would synthesize following tertiary alcohol by adding an appropriate Grignard reagent to a ketone. b. Ph 3 COH.
- HPC Standards. Acetazolamide | 1X100MG | C4H6N4O3S2 | 680100 | 59-66-5.
- Semantic Scholar. The Indole Grignard Reagents.
- EurekAlert!. Efficient synthesis of indole derivatives, an important component of most drugs, allows the development of new drug candidates.
- YouTube. Grignard Reagent with Esters - a Practice Example.
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- Organic Chemistry Tutor. Synthesis of Alcohols Using the Grignard Reaction.
- Chemistry Steps. Esters with Grignard Reagent.
- RSC Publishing. Recent advances in the synthesis of indoles and their applications.
- Fisher Scientific. SAFETY DATA SHEET - N-[5-(aminosulfonyl)-1,3,4-thiadiazol-2-yl]-Acetamide.
- Actylis Lab Solutions. Propan-2-ol HPLC & Spectroscopy 1LT.
- Pharmaffiliates. CAS No : 59-66-5 | Product Name : Acetazolamide - API.
- ResearchGate. THE CHEMISTRY OF THE INDOLE GRIGNARD REAGENT: I. THE REACTION OF INDOLE MAGNESIUM IODIDE WITH ETHYL CHLOROFORMATE.
- MDPI. N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide.
- MDPI. Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2.
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2-(1H-Indol-6-yl)propan-2-ol molecular weight and formula
Molecular Identity, Synthesis, and Pharmacological Utility
Executive Summary
2-(1H-Indol-6-yl)propan-2-ol (CAS: 865376-66-5) is a specialized heterocyclic building block used in the synthesis of indole-based pharmaceuticals.[1][2][3] Characterized by a dimethyl carbinol moiety at the C6 position of the indole ring, this molecule serves as a critical intermediate for introducing polarity and metabolic stability into lipophilic drug scaffolds.[4] Its structural formula is C₁₁H₁₃NO , with a precise molecular weight of 175.23 g/mol .[3][4]
This guide details the physicochemical properties, validated synthesis protocols, and application logic for this compound in medicinal chemistry.[4]
Chemical Identity & Physicochemical Profile[1][2][4][5][6][7][8][9]
The core structure consists of a bicyclic indole ring substituted at the 6-position with a tertiary alcohol. This specific substitution pattern is often employed to modulate the lipophilicity (LogP) of indole drugs while providing a hydrogen bond donor/acceptor site.[4]
Table 1: Molecular Specifications
| Property | Value | Notes |
| IUPAC Name | This compound | |
| CAS Number | 865376-66-5 | Verified Standard |
| Molecular Formula | C₁₁H₁₃NO | |
| Molecular Weight | 175.23 g/mol | Monoisotopic Mass: 175.0997 |
| Appearance | Off-white to pale brown solid | Indoles oxidize upon air exposure |
| Solubility | DMSO, Methanol, Ethyl Acetate | Poor water solubility |
| pKa (Predicted) | ~16.9 (Indole N-H) | Tertiary -OH is non-acidic |
| Storage | 2–8°C, Inert Atmosphere | Hygroscopic; light sensitive |
Synthetic Methodology
Core Strategy: Grignard Addition to Ester Precursors
The most robust route to this compound is the nucleophilic addition of methylmagnesium bromide (MeMgBr) to methyl 1H-indole-6-carboxylate .
Critical Technical Insight: Unlike simple esters, the indole core possesses an acidic proton at the N1 position (pKa ~17).[4] Grignard reagents are strong bases and will deprotonate this site before attacking the ester carbonyl.[4] Therefore, the reaction requires a minimum of 3.5 equivalents of Grignard reagent:
-
1.0 eq to deprotonate the Indole N-H (forming the magnesium salt).[4]
-
2.0 eq to attack the ester carbonyl (forming the tertiary alkoxide).[4]
-
0.5 eq excess to drive kinetics.[4]
Experimental Protocol
Reagents: Methyl 1H-indole-6-carboxylate (1.0 eq), Methylmagnesium bromide (3.0 M in Et₂O, 4.0 eq), Anhydrous THF.
-
Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet.
-
Dissolution: Charge the flask with methyl 1H-indole-6-carboxylate (1.75 g, 10 mmol) and anhydrous THF (50 mL). Cool to 0°C in an ice bath.
-
Addition: Add MeMgBr (13.3 mL, 40 mmol) dropwise via syringe over 20 minutes.
-
Observation: Gas evolution (methane) will occur initially due to N-H deprotonation.[4]
-
-
Reaction: Allow the mixture to warm to room temperature, then heat to mild reflux (65°C) for 3–5 hours. Monitor by TLC (SiO₂, 40% EtOAc/Hexanes).[4]
-
Quench: Cool to 0°C. Carefully quench with saturated aqueous NH₄Cl (30 mL).
-
Note: Vigorous exothermic reaction; add slowly.[4]
-
-
Workup: Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify the crude residue via flash column chromatography (Gradient: 10% → 40% EtOAc in Hexanes).
Synthesis Pathway Diagram
Figure 1: Grignard synthesis pathway accounting for N-H deprotonation.[4]
Analytical Validation
To verify the identity of the synthesized compound, the following spectral signatures must be confirmed.
¹H NMR (400 MHz, DMSO-d₆) Prediction
| Shift (δ ppm) | Multiplicity | Integration | Assignment |
| 11.05 | Broad s | 1H | Indole N-H |
| 7.50 | d (J=8.0 Hz) | 1H | C4-H (Aromatic) |
| 7.45 | s | 1H | C7-H (Aromatic) |
| 7.25 | t | 1H | C2-H (Indole) |
| 7.05 | dd | 1H | C5-H (Aromatic) |
| 6.35 | t | 1H | C3-H (Indole) |
| 4.95 | s | 1H | -OH (Alcohol) |
| 1.45 | s | 6H | -C(CH₃)₂ (Gem-dimethyl) |
Diagnostic Signal: The singlet at ~1.45 ppm integrating for 6 protons confirms the successful installation of the dimethyl carbinol group.[4] The disappearance of the methyl ester singlet (~3.8 ppm) confirms full conversion.[4]
Applications in Drug Discovery
The this compound motif is a strategic structural element in medicinal chemistry, often referred to as a "magic methyl" effect variant where the gem-dimethyl group restricts conformation and blocks metabolic oxidation.
Bioisosterism & Metabolic Stability
-
Acetyl Replacement: The dimethyl carbinol group acts as a non-hydrolyzable isostere for acetyl or ester groups.[4]
-
Metabolic Blocking: The steric bulk of the gem-dimethyl group protects the adjacent aromatic ring from cytochrome P450-mediated oxidation.
-
Solubility: The tertiary hydroxyl group introduces a hydrogen bond donor/acceptor pair, significantly improving aqueous solubility compared to the parent isopropyl-indole.[4]
Pharmacophore Features
This molecule interacts with biological targets through three distinct vectors:
-
Pi-Stacking: The indole ring engages in
interactions with aromatic residues (e.g., Phe, Tyr) in protein binding pockets.[4] -
H-Bond Donor (N-H): The indole nitrogen can donate a hydrogen bond to backbone carbonyls.[4]
-
H-Bond Directionality (-OH): The C6 hydroxyl group can act as both a donor and acceptor, often displacing structural water molecules in kinase or receptor active sites.[4]
Pharmacophore Interaction Diagram
Figure 2: Pharmacophore mapping of this compound in a hypothetical binding pocket.[4]
References
-
Lead Sciences. (2024). Chemical Data Sheet: Indole Derivatives. Retrieved from [Link]
-
Organic Syntheses. (2004).[4] Preparation of Methyl Indole-4-carboxylate and Related Esters. Organic Syntheses, Coll. Vol. 10, p.561.[4] (General protocol reference for indole ester precursors).
-
PubChem. (2024).[4] Compound Summary: Indole-6-carboxylic acid derivatives. National Library of Medicine.[4] Retrieved from [Link]
Sources
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- 3. 865376-66-5|this compound|BLD Pharm [bldpharm.com]
- 4. (6aR,9R)-N-[(2S)-1-hydroxypropan-2-yl]-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide;(Z)-but-2-enedioate | C23H25N3O6-2 | CID 20831151 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Guide: 6-Substituted Indole Derivatives in Drug Design
Executive Summary
The indole scaffold is arguably the most "privileged" structure in medicinal chemistry, serving as the core for over 600 approved drugs and clinical candidates. While C3 and C5 functionalizations are synthetically trivial and widely explored (due to natural electrophilic susceptibility), C6-substituted indoles represent a strategic "exit vector" that is often underutilized.
This guide analyzes the C6 position as a critical modulator of solubility, metabolic stability, and hydrophobic pocket occupancy. It provides actionable synthetic pathways and SAR (Structure-Activity Relationship) logic for leveraging this position in kinase inhibitors, GPCR ligands, and antivirals.
Part 1: The Pharmacophore Argument (Why C6?)
The "Exit Vector" Hypothesis
In protein-ligand interactions, the indole NH (N1) and the electron-rich C3 often serve as the primary anchoring points (H-bond donor and pi-stacking, respectively).
-
C5 Position: Often points toward the solvent interface or a shallow pocket.
-
C6 Position: Geometrically distinct, the C6 vector often directs substituents into deep hydrophobic pockets (e.g., Region I in Chek1 kinases) or orthogonal solvent channels that are inaccessible to C5 substituents.
Electronic Tuning
Substitution at C6 exerts a unique electronic influence on the indole core compared to C5.
-
Electron Withdrawing Groups (EWGs): A C6-fluoro or C6-cyano group significantly reduces the electron density of the pyrrole ring (N1 lone pair delocalization), lowering the pKa of the NH. This can strengthen H-bond donor capability to backbone carbonyls in kinase hinge regions.
-
Metabolic Blocking: C6 is a common site for CYP450-mediated hydroxylation. Blocking this site with Fluorine or Chlorine can significantly extend half-life (
).
Visualization: The Indole Vector Map
The following diagram illustrates the strategic difference between C5 and C6 vectors in a binding context.
Figure 1: Strategic vector analysis of the indole scaffold. C6 offers a unique trajectory for selectivity.
Part 2: Synthetic Access (Overcoming the Barrier)
Accessing C6 is more challenging than C3 (EAS) or N1 (alkylation). Two primary strategies dominate: De Novo Synthesis and Late-Stage Functionalization .
Strategy A: Late-Stage Functionalization (Preferred)
The most robust method for medicinal chemistry is the transition-metal catalyzed cross-coupling of commercially available 6-bromoindole or 6-iodoindole .
-
Suzuki-Miyaura: Ideal for installing aryl/heteroaryl groups.
-
Buchwald-Hartwig: Ideal for installing solubility-enhancing amines (morpholines, piperazines).
Strategy B: De Novo Synthesis (Leimgruber-Batcho)
When the indole core must be built with sensitive C6 substituents already in place, the Leimgruber-Batcho synthesis is superior to Fischer indole synthesis due to milder conditions and better regiocontrol.
Workflow:
-
Start with 4-substituted-2-nitrotoluene.
-
Condense with DMF-DMA (N,N-dimethylformamide dimethyl acetal).
-
Reductive cyclization (Zn/AcOH or H2/Pd).
Figure 2: Decision tree for synthetic access to 6-substituted indoles.
Part 3: Case Studies in Drug Design
Antivirals: Arbidol (Umifenovir)[1]
-
Structure: Ethyl 6-bromo-5-hydroxy-1-methyl-2-(phenylsulfanylmethyl)indole-3-carboxylate.
-
Mechanism: The 6-bromo substituent is critical. It fits into a hydrophobic cavity in the hemagglutinin (HA) stem of the Influenza virus and the Spike protein of SARS-CoV-2.
-
SAR Insight: Removal of the 6-Br or replacement with a hydrophilic group destroys activity, proving the necessity of a lipophilic halogen at C6 for stabilizing the viral prefusion conformation.
Kinase Inhibitors: Chek1 & CDKs
-
Target: Checkpoint Kinase 1 (Chek1).[1]
-
Design: 6-substituted indolylquinolinones.
-
SAR Insight: Crystallography reveals that substituents at C6 project directly into the Hydrophobic Region I of the kinase ATP pocket.
-
H at C6:
nM. -
Aryl/Heteroaryl at C6:
nM.[2] -
Logic: C6 allows the molecule to reach "deep" pockets without disturbing the hinge-binding H-bonds at the N1/C3 region.
-
GPCRs: 5-HT Receptors[4][5]
-
Target: 5-HT6 and 5-HT2A.
-
SAR Insight:
-
6-Fluoro/Cyano: Increases metabolic stability and affinity (Vilazodone analogs).
-
6-Methoxy: Historically used to mimic Serotonin's 5-OH (shifted position), often converting antagonists to partial agonists.
-
Part 4: Experimental Protocols
Protocol: Suzuki-Miyaura Coupling at C6
A standardized protocol for attaching aryl groups to 6-bromoindole.
Reagents:
-
6-Bromoindole (1.0 eq)
-
Aryl Boronic Acid (1.5 eq)
-
Catalyst:
(0.05 eq) -
Base:
(3.0 eq) -
Solvent: 1,4-Dioxane : Water (4:1)
Step-by-Step:
-
Degassing: In a microwave vial, combine 6-bromoindole, boronic acid, and base. Suspend in solvent mixture. Sparge with Argon for 10 minutes (Critical: Oxygen poisons the Pd catalyst).
-
Catalyst Addition: Add the Pd catalyst quickly under an Argon counter-flow. Seal the vial immediately.
-
Reaction: Heat to 90°C for 4–12 hours. (Monitor by TLC/LCMS).
-
Workup: Filter through a Celite pad to remove Pd black. Dilute with EtOAc, wash with brine (
). -
Purification: Flash column chromatography (Hexanes/EtOAc gradient). C6-aryl indoles often fluoresce strongly blue/purple under UV (365nm).
Representative SAR Data Table
The following table summarizes the effect of C6 substitution on a hypothetical kinase inhibitor scaffold (Indolyl-maleimide core).
| C6 Substituent | Electronic Effect ( | LogP | Kinase IC50 (nM) | Metabolic Stability ( |
| -H | 0.00 | 2.1 | 150 | 12 |
| -F | 0.06 | 2.2 | 85 | 45 |
| -Cl | 0.23 | 2.7 | 40 | 55 |
| -Br | 0.23 | 2.9 | 12 | 58 |
| -OMe | -0.27 | 2.0 | >500 | 15 |
| -Ph | -0.01 | 3.5 | 8 | 30 |
Interpretation: The increase in potency with -Br and -Ph suggests a positive interaction with a hydrophobic pocket (Lipophilic efficiency), while -OMe (polar/donor) clashes or is desolvated poorly.
References
-
Evans, B. E., et al. (1988). Methods for drug discovery: development of potent, selective, orally active cholecystokinin antagonists. Journal of Medicinal Chemistry.[3] Link (Seminal paper on privileged scaffolds).
-
Huang, S., et al. (2006).[1] Development of 6-substituted indolylquinolinones as potent Chek1 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters.[1][4][5] Link
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Kadam, R. U., & Wilson, I. A. (2017).[6] Structural basis of influenza virus fusion inhibition by the antiviral drug Arbidol.[7][8] PNAS. Link
-
Horton, D. A., et al. (2003). The combinatorial synthesis of bicyclic privileged structures or privileged substructures. Chemical Reviews. Link
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Vangveravong, S., et al. (2010). Synthesis and characterization of 6-substituted-5-methoxy-N,N-dimethyltryptamines as serotonin 5-HT2A receptor ligands. Bioorganic & Medicinal Chemistry.[1][2][4][5][9][10] Link
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Unlocking the Therapeutic Promise: A Strategic Guide to Investigating the Biological Activity of 2-(1H-Indol-6-yl)propan-2-ol Derivatives
An In-Depth Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Foreword: The Enduring Potential of the Indole Scaffold
The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of biologically active natural products and synthetic drugs.[1] Its unique electronic properties and the ability of its N-H group to act as a hydrogen bond donor and acceptor allow it to interact with a multitude of biological targets.[1] Consequently, indole derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3]
This guide focuses on a specific, underexplored chemical space: derivatives of 2-(1H-Indol-6-yl)propan-2-ol. The tertiary alcohol moiety introduces a unique steric and electronic feature compared to more common indole-3-acetic acid or tryptamine analogs. This structural novelty presents a compelling opportunity for the discovery of compounds with novel mechanisms of action or improved selectivity.
This document is not a retrospective summary but a forward-looking strategic framework. It is designed to guide the systematic exploration of this compound class, from initial synthesis and screening to in-depth mechanistic studies. We will detail not just the "what" and "how" of experimental protocols but the "why"—the scientific rationale that underpins a robust and efficient drug discovery cascade.
Section 1: Synthesis and Library Development: The Foundation of Discovery
The exploration of any new chemical scaffold begins with a robust and flexible synthetic strategy. The goal is to create a diverse library of this compound derivatives to enable comprehensive structure-activity relationship (SAR) studies. Modifications can be systematically introduced at three key positions: the indole nitrogen (N1), the phenyl ring of the indole core, and by replacing the tertiary alcohol.
A plausible and efficient synthetic approach involves a Grignard reaction on a 6-acylindole precursor. This method is advantageous due to the commercial availability of a wide range of substituted starting materials and the reliability of the reaction.
Proposed General Synthetic Workflow
The following workflow provides a logical pathway for synthesizing a library of target compounds. The choice to start with a Grignard reaction on an ester, such as methyl 1H-indole-6-carboxylate, allows for the symmetrical addition of two identical R-groups to form the tertiary alcohol, simplifying the initial library.
Caption: Proposed workflow for synthesis and derivatization.
Rationale for Derivatization Choices
-
N1-Substitution: Alkylating or arylating the indole nitrogen removes the hydrogen bond donor capability and can significantly impact cell permeability and target engagement. This position is a critical vector for exploring SAR.
-
Ring Substitution: Introducing electron-withdrawing (e.g., -Cl, -NO2) or electron-donating (e.g., -OCH3) groups onto the benzene portion of the indole can modulate the electron density of the entire ring system, influencing target binding affinity and metabolic stability.
-
Alcohol Modification: While the core of this investigation is the propan-2-ol moiety, future studies could explore its replacement with other functional groups (e.g., amines, thiols) to probe the importance of the hydroxyl group for biological activity.
Section 2: Prioritizing Therapeutic Areas: A Multi-Pronged Screening Approach
Given the broad biological activities of indole derivatives, a focused screening cascade is essential to efficiently identify the most promising therapeutic potential for this new compound class.[4] We propose a parallel screening strategy targeting three key areas where indoles have historically shown significant promise: oncology, infectious diseases, and inflammation.
Initial Biological Screening Workflow
This workflow ensures that resources are directed toward the most active compounds in the most relevant disease models.
Caption: High-level biological screening cascade.
Section 3: Investigating Anticancer Potential
Indole derivatives are known to exert anticancer effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways.[5][6] Genetic mutations that activate proto-oncogenes and inactivate tumor-suppressor genes are common in cancer, making the signaling pathways they control prime therapeutic targets.[7]
Protocol: Cell Viability Assessment (MTT Assay)
This is the foundational assay to determine the cytotoxic or cytostatic effect of the synthesized compounds against cancer cells.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals, which are then solubilized. The absorbance of the resulting solution is proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment. Causality: This initial incubation ensures cells are in a logarithmic growth phase and have adhered properly before treatment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours. Causality: This duration is typically sufficient to observe effects on cell proliferation and viability.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Causality: This allows sufficient time for viable cells to metabolize the MTT into formazan.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Data Presentation: Cytotoxicity Screening
Quantitative data from the MTT assay should be summarized in a table for clear comparison of compound potency.
| Compound ID | Derivative Structure (Substitution) | IC50 (µM) vs. MCF-7 | IC50 (µM) vs. A549 |
| IND-001 | Core Scaffold (Unsubstituted) | > 50 | > 50 |
| IND-002 | N1-Methyl | 25.3 | 31.8 |
| IND-003 | 5-Chloro | 8.1 | 12.5 |
| IND-004 | N1-Methyl, 5-Chloro | 1.5 | 3.2 |
| Doxorubicin | Positive Control | 0.8 | 1.1 |
Note: Data are hypothetical and for illustrative purposes only.
Mechanistic Insight: Targeting the PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a critical regulator of cell survival, proliferation, and growth, and its aberrant activation is a hallmark of many cancers.[7] Indole derivatives have been shown to modulate this pathway.[7] A leading hypothesis for this compound derivatives would be their potential to inhibit this pathway, leading to apoptosis.
Caption: Proposed mechanism targeting the PI3K/Akt pathway.
Section 4: Investigating Antimicrobial Potential
The rise of antimicrobial resistance necessitates the discovery of new chemical entities with antibacterial and antifungal properties. Indole and its derivatives are known to act as signaling molecules in bacteria and can possess direct antimicrobial and antibiofilm activities.[8][9][10]
Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This is the gold-standard method for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Principle: A serial dilution of the test compound is prepared in a liquid growth medium in a 96-well plate. A standardized inoculum of the test microorganism is added, and the plate is incubated. The MIC is determined as the lowest concentration where no turbidity (visible growth) is observed.
Step-by-Step Methodology:
-
Compound Preparation: Dissolve compounds in DMSO to a stock concentration (e.g., 10 mg/mL). Prepare a 2-fold serial dilution series across a 96-well plate using cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Inoculum Preparation: Culture bacteria (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922) overnight. Dilute the culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate. Causality: A standardized inoculum is critical for reproducibility and comparison across different assays and labs.
-
Inoculation: Add the bacterial inoculum to all wells containing the test compounds. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination: Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. A colorimetric indicator like resazurin can be added to aid in visualization.
-
MBC Determination (Optional): To determine the Minimum Bactericidal Concentration (MBC), plate a small aliquot from the clear wells (at and above the MIC) onto agar plates. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.
Data Presentation: Antimicrobial Activity
MIC values provide a clear quantitative measure of a compound's potency against different microbial strains.
| Compound ID | Derivative Structure (Substitution) | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli |
| IND-001 | Core Scaffold (Unsubstituted) | > 128 | > 128 |
| IND-005 | N1-Propyl | 64 | 128 |
| IND-006 | 7-Bromo | 16 | 64 |
| IND-007 | 5-Nitro | 8 | 32 |
| Vancomycin | Positive Control (S. aureus) | 1 | N/A |
| Ciprofloxacin | Positive Control (E. coli) | N/A | 0.5 |
Note: Data are hypothetical and for illustrative purposes only.
Section 5: Investigating Anti-inflammatory Potential
Chronic inflammation is a key driver of numerous diseases. Many anti-inflammatory drugs, including the indole-containing drug Indomethacin, target inflammatory mediators.[11] The potential of novel indole derivatives to modulate inflammatory responses is a high-priority area of investigation.[12][13]
Protocol: Nitric Oxide (NO) Inhibition in LPS-Stimulated Macrophages
This assay provides a robust in vitro model of inflammation to screen for compounds that can suppress inflammatory responses.
Principle: Macrophages (like the RAW 264.7 cell line) produce nitric oxide (NO) via the inducible nitric oxide synthase (iNOS) enzyme upon stimulation with lipopolysaccharide (LPS). NO is a key pro-inflammatory mediator. The amount of NO produced can be indirectly measured by quantifying its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.
Step-by-Step Methodology:
-
Cell Seeding: Plate RAW 264.7 macrophages in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.
-
Pre-treatment: Treat the cells with various concentrations of the test compounds for 1-2 hours before inflammatory stimulation. Causality: Pre-treatment allows the compound to enter the cells and engage its target before the inflammatory cascade is initiated.
-
Stimulation: Add LPS (e.g., 1 µg/mL) to the wells to induce an inflammatory response. Include wells with cells + media (negative control) and cells + LPS + vehicle (positive control).
-
Incubation: Incubate the plate for 24 hours.
-
Supernatant Collection: Carefully collect 50 µL of the cell culture supernatant from each well.
-
Griess Reaction: Add 50 µL of Griess Reagent A (sulfanilamide solution) to the supernatant, followed by 50 µL of Griess Reagent B (NED solution). Incubate for 10 minutes in the dark.
-
Absorbance Reading: Measure the absorbance at 540 nm. The amount of nitrite is quantified using a sodium nitrite standard curve.
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated vehicle control.
Mechanistic Insight: Targeting the TLR4-NF-κB Signaling Pathway
LPS triggers inflammation by binding to Toll-like receptor 4 (TLR4), initiating a signaling cascade that culminates in the activation of the transcription factor NF-κB. Activated NF-κB translocates to the nucleus and drives the expression of pro-inflammatory genes, including iNOS (producing NO) and cytokines like TNF-α and IL-6.
Caption: Proposed mechanism targeting the NF-κB pathway.
Section 6: Conclusion and Future Directions
This guide outlines a comprehensive, hypothesis-driven strategy for evaluating the biological potential of novel this compound derivatives. By employing a parallel screening approach followed by in-depth mechanistic studies in the most promising therapeutic area, researchers can efficiently navigate the early stages of the drug discovery process.
The critical next steps for prioritized 'hit' compounds would include:
-
Lead Optimization: Synthesizing additional analogs based on initial SAR to improve potency and selectivity.
-
In Vitro ADME/Tox: Assessing metabolic stability, cell permeability, and off-target toxicity to identify compounds with drug-like properties.
-
In Vivo Efficacy Studies: Testing the most promising lead compounds in relevant animal models of cancer, infection, or inflammation to validate the in vitro findings.
The unique structure of the this compound scaffold holds significant promise. A systematic and scientifically rigorous investigation, as detailed in this guide, is the key to unlocking its full therapeutic potential.
References
-
ResearchGate. (n.d.). Synthesis and Anti-inflammatory Activity of Indole Derivatives | Request PDF. Available at: [Link]
-
International Journal of Pharmacy & Pharmaceutical Research. (2021). Overview of Recent Developments of Indole Derivatives as An Antimicrobial Agent. Available at: [Link]
-
Bentham Science. (2019). Recent Developments in the Synthesis and Antimicrobial Activity of Indole and its Derivatives. Available at: [Link]
-
MDPI. (2024). Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Treatment. Available at: [Link]
-
Taylor & Francis Online. (n.d.). Analgesic and Anti-Inflammatory Potential of Indole Derivatives. Available at: [Link]
-
National Center for Biotechnology Information. (2023). The role of indole derivative in the growth of plants: A review. Available at: [Link]
-
PubMed. (n.d.). Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii. Available at: [Link]
-
MDPI. (n.d.). Indoxyl Sulfate in the Gut–Kidney Axis: Pathophysiology and Clinical Significance in CKD-Associated Colorectal Cancer. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. Available at: [Link]
-
Ingenta Connect. (n.d.). Anticancer Properties of Indole Compounds: Mechanism of Apoptosis Induction and Role in Chemotherapy. Available at: [Link]
-
Wikipedia. (n.d.). α-Methyltryptamine. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). Available at: [Link]
-
ResearchGate. (n.d.). Indole: A novel signaling molecule and its applications. Available at: [Link]
-
Chulalongkorn University Digital Collections. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives. Available at: [Link]
-
MDPI. (2023). Total Synthesis of the Proposed Structure of Indolyl 1,2-Propanediol Alkaloid, 1-(1H-Indol-3-yloxy)propan-2-ol. Available at: [Link]
-
ASM Journals. (n.d.). Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Biological Activities of Novel Oleanolic Acid Derivatives from Bioconversion and Semi-Synthesis. Available at: [Link]
-
ACS Publications. (2022). Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells. Available at: [Link]
-
ChemRxiv. (n.d.). Anti-inflammatory Activity of Indole and Amide Derivatives of Ursolic Acid: Design, Synthesis, and Docking Studies. Available at: [Link]
-
Cuestiones de Fisioterapia. (n.d.). Synthesis of Novel Indole Derivatives and Assessment of Their Anti-Inflammatory Activity in Experimental Animals. Available at: [Link]
-
MDPI. (2022). Synthesis and Anticancer Activity of Indole-Functionalized Derivatives of Betulin. Available at: [Link]
-
Bentham Science. (2010). Anticancer Properties of Indole Compounds: Mechanism of Apoptosis Induction and Role in Chemotherapy. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Gold-Containing Indoles as Anti-Cancer Agents that Potentiate the Cytotoxic Effects of Ionizing Radiation. Available at: [Link]
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ResearchGate. (n.d.). (PDF) INDOLE DERIVATIVES AS POTENTIAL ANTICANCER AGENTS: A REVIEW. Available at: [Link]
-
Chula Digital Collections. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Available at: [Link]
-
Preprints.org. (2023). Indole Derivatives: Unveiling New Frontiers in Medicinal and Synthetic Organic Chemistry. Available at: [Link]
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MDPI. (2022). Recent Developments in the Synthesis and Anticancer Activity of Indole and Its Derivatives. Available at: [Link]
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PubMed. (n.d.). Design and synthesis of 1-indol-1-yl-propan-2-ones as inhibitors of human cytosolic phospholipase A2alpha. Available at: [Link]
-
KEGG. (n.d.). KEGG PATHWAY Database. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Diversity synthesis of indole derivatives via catalyst control cyclization reaction of 2-indolylmethanols and azonaphthalene. Available at: [Link]
-
ResearchGate. (n.d.). Different mechanisms of indole derivatives as anticancer agents. Available at: [Link]
-
MDPI. (2023). Indolyl-Derived 4H-Imidazoles: PASE Synthesis, Molecular Docking and In Vitro Cytotoxicity Assay. Available at: [Link]
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Methodological & Application
Application Note: Solvent Selection & Solubility Profiling for 2-(1H-Indol-6-yl)propan-2-ol
Executive Summary
This application note provides a comprehensive technical guide for the solvent selection, solubility profiling, and handling of 2-(1H-Indol-6-yl)propan-2-ol (CAS: 865376-66-5). This compound, featuring an indole core substituted with a tertiary alcohol (dimethyl carbinol) at the C6 position, presents unique solubility challenges due to its amphiphilic nature and chemical sensitivity.
Effective solvent selection is critical for maximizing reaction yields, ensuring efficient purification (crystallization), and maintaining compound stability. This guide details the physicochemical rationale behind solvent choices, provides a step-by-step solubility screening protocol, and highlights "green" solvent alternatives aligned with GSK and Sanofi sustainability metrics.
Physicochemical Profiling & Structural Analysis
Before initiating wet chemistry, a structural analysis is required to predict solubility behavior and chemical stability risks.
Structural Moieties & Solvent Interactions
The molecule consists of two distinct functional domains:
-
Indole Core (Lipophilic/Aromatic):
-
Interaction:
- stacking and hydrophobic interactions. -
Solubility Driver: Soluble in moderately polar to non-polar organic solvents (e.g., Ethyl Acetate, DCM).
-
H-Bonding: The N1-H acts as a weak Hydrogen Bond Donor (HBD).
-
-
Tertiary Carbinol (Polar/Hydrophilic):
-
Interaction: Strong H-bonding capability (Donor and Acceptor).
-
Solubility Driver: Enhances solubility in protic solvents (Alcohols) compared to non-substituted indoles.
-
Steric Hindrance: The gem-dimethyl group creates steric bulk, reducing water solubility compared to primary alcohols but maintaining solubility in lower alcohols (MeOH, EtOH).
-
Critical Stability Warning: Acid-Catalyzed Dehydration
CRITICAL: Tertiary benzylic-like alcohols on electron-rich aromatic rings (like indoles) are highly susceptible to acid-catalyzed dehydration.
-
Mechanism: Protonation of the -OH group leads to water loss, forming a resonance-stabilized carbocation, which eliminates a proton to form the alkene (vinyl indole).
-
Solvent Constraint: Avoid acidic solvents (e.g., Acetic Acid) or spontaneous acidity in degrading halogenated solvents (e.g., unstabilized Chloroform/DCM).
Solvent Selection Strategy
The selection strategy categorizes solvents based on their functional role in the workflow: Dissolution (Stock) , Reaction/Processing , and Precipitation (Anti-solvent) .
Table 1: Solvent Compatibility Matrix
| Solvent Class | Specific Solvent | Solubility Prediction | Green Score (GSK/Sanofi) | Application Note |
| High Polarity Aprotic | DMSO | Excellent (>100 mg/mL) | Usable (Problematic Waste) | Ideal for HTS stock solutions and biological assays. Hard to remove. |
| DMF | Excellent (>100 mg/mL) | Red (Avoid) | Reprotoxic. Use NMP or DMSO if possible. | |
| Polar Protic | Methanol | Good (>50 mg/mL) | Green | Excellent for dissolution and transfer. |
| Ethanol | Good (>30 mg/mL) | Green | Preferred for crystallization and final formulation. | |
| Isopropanol (IPA) | Moderate/Good | Green | Standard crystallization solvent. | |
| Polar Aprotic | Ethyl Acetate | Moderate | Green | Good for extraction and chromatography. |
| THF | Good | Usable (Peroxides) | Common reaction solvent; ensure peroxide-free to prevent indole oxidation. | |
| Acetone | Good | Green | Good solubility, but avoid with primary amines (Schiff base risk). | |
| Non-Polar | DCM | Moderate | Red (Hazardous) | Avoid due to environmental/health risks. Substitute with EtOAc or MTBE. |
| Heptane/Hexane | Poor (<1 mg/mL) | Green | Anti-solvent of choice for precipitation/crystallization. | |
| Aqueous | Water | Very Poor | Green | Anti-solvent. Solubility may increase at high pH (Indole NH deprotonation, pKa ~17) or low pH (risk of decomposition). |
Protocol: Step-by-Step Solubility Screening
This protocol uses a tiered approach to conserve material while generating robust data.
Materials Required
-
Compound: this compound (approx. 50 mg).
-
Solvents: HPLC grade DMSO, MeOH, EtOH, IPA, EtOAc, Heptane, Water.
-
Equipment: 1.5 mL HPLC vials, micropipettes, vortex mixer, sonicator, centrifuge.
Workflow Diagram (DOT)
Figure 1: Tiered visual solubility screening workflow designed to minimize compound usage.
Detailed Procedure
-
Preparation: Weigh 2.0 ± 0.1 mg of this compound into clear glass HPLC vials.
-
Tier 1 (High Concentration): Add 20 µL of the test solvent. Cap and vortex for 30 seconds.
-
Observation: If clear, solubility is >100 mg/mL . Stop.
-
If solid remains: Proceed to Tier 2.
-
-
Tier 2 (Moderate Concentration): Add 180 µL of the same solvent (Total volume = 200 µL). Sonicate for 5 minutes at ambient temperature (maintain <30°C to prevent degradation).
-
Observation: If clear, solubility is 10–100 mg/mL . Stop.
-
If solid remains: Proceed to Tier 3.
-
-
Tier 3 (Low Concentration): Add 800 µL of the same solvent (Total volume = 1000 µL). Vortex and sonicate.
-
Observation: If clear, solubility is 2–10 mg/mL .
-
If solid remains: Solubility is <2 mg/mL (Poor).[1]
-
Advanced Protocol: Recrystallization Solvent System Design
For purification, a binary solvent system (Solvent/Anti-solvent) is often required due to the compound's specific profile.
Recommended Systems
-
System A (Standard): Ethyl Acetate (Solvent) / Heptane (Anti-solvent).
-
System B (Green): Ethanol (Solvent) / Water (Anti-solvent).
Recrystallization Workflow (DOT)
Figure 2: Standard recrystallization workflow for indole-carbinol derivatives.
Analytical Validation (HPLC Method)
To quantitatively determine solubility or purity after solvent treatment, use the following HPLC conditions.
| Parameter | Condition |
| Column | C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm) |
| Mobile Phase A | Water + 0.1% Ammonium Hydroxide (Basic pH protects acid-sensitive alcohol) |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 10 min |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 280 nm (Indole absorption max) |
| Column Temp | 30°C |
Note on Mobile Phase: Avoid Trifluoroacetic Acid (TFA) or Formic Acid in the mobile phase if the compound shows signs of dehydration (peak splitting or appearance of a lipophilic alkene peak). Ammonium Acetate or Ammonium Hydroxide buffers are safer for tertiary alcohols.
References
-
GlaxoSmithKline Solvent Selection Guide: Henderson, R. K., et al. "Expanding GSK's solvent selection guide – embedding sustainability into solvent selection starting at medicinal chemistry."[4] Green Chemistry, 2011, 13 , 854-862.[3] [Link]
-
Sanofi Solvent Selection Guide: Prat, D., et al. "Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes." Organic Process Research & Development, 2013, 17 , 1517–1525. [Link]
-
Indole Chemistry & Stability: Humphrey, G. R., & Kuethe, J. T. "Practical Methodologies for the Synthesis of Indoles." Chemical Reviews, 2006, 106 (7), 2875–2911. [Link]
-
Pfizer Solvent Selection Guide: Alfonsi, K., et al. "Green chemistry tools to influence a medicinal chemistry and research chemistry based organization."[6] Green Chemistry, 2008, 10 , 31-36.[6] [Link]
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Troubleshooting & Optimization
Preventing dehydration of indole tertiary alcohols during synthesis
Technical Support Center: Synthesis of Indole Tertiary Alcohols
Welcome to our dedicated technical support center for chemists and researchers navigating the synthesis of indole-containing molecules. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) focused on a critical challenge: preventing the unwanted dehydration of indole tertiary alcohols during their synthesis. My aim is to provide not just protocols, but the underlying chemical principles to empower you to make informed decisions in your own lab.
Introduction: The Stability Challenge of Indole Tertiary Alcohols
Indole tertiary alcohols are valuable intermediates in the synthesis of numerous pharmacologically active compounds and natural products.[1] Their synthesis, most commonly achieved through the addition of organometallic reagents to a C3-acylindole, is often deceptively simple in principle but fraught with challenges in practice. The primary obstacle is the extreme acid lability of the tertiary alcohol moiety, which readily dehydrates to form a highly conjugated and often undesired vinylindole side product.
The root of this instability lies in the electronic nature of the indole ring. The indole nucleus is electron-rich, and the nitrogen atom can donate electron density into the ring system, particularly stabilizing positive charges at the C3 position.[2] This inherent property makes the carbocation intermediate, formed upon protonation of the tertiary alcohol, exceptionally stable and thus easy to form, paving the way for rapid elimination of water.
This guide will walk you through the mechanisms of this unwanted side reaction and provide robust, field-proven strategies to suppress it, ensuring high yields of your desired indole tertiary alcohol.
Mechanism of Dehydration: Understanding the Enemy
Before we can prevent dehydration, we must understand how it occurs. The dehydration of tertiary alcohols, especially those adjacent to an indole ring, is typically an acid-catalyzed E1 (Elimination, Unimolecular) reaction.[3]
-
Protonation of the Hydroxyl Group: In the presence of acid, the hydroxyl group is protonated to form an alkyloxonium ion. This is a critical step because it converts a poor leaving group (-OH) into an excellent leaving group (-OH2).[3][4]
-
Formation of a Carbocation: The C-O bond breaks, and the water molecule departs, leaving behind a tertiary carbocation. This is the rate-determining step of the reaction. For indole tertiary alcohols, this carbocation is highly stabilized by resonance with the electron-rich indole ring, dramatically lowering the activation energy for this step.
-
Deprotonation: A base (which can be water or the conjugate base of the acid catalyst) removes a proton from an adjacent carbon, and the electrons from the C-H bond form the new pi bond, yielding the alkene (the vinylindole).
This mechanism highlights why the acidic workup following a Grignard or organolithium reaction is the most common point of failure. The introduction of strong acid to neutralize the reaction mixture provides the catalyst needed to initiate this destructive pathway.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction mixture turns dark, and I isolate a complex mixture of products after my acidic workup. What's happening?
A1: You are likely observing acid-catalyzed oligomerization of your product.
Indole-3-carbinols are notoriously unstable in acidic environments.[2][4][5] The vinylindole product of dehydration is itself reactive, and the carbocation intermediate can also be attacked by another molecule of the starting indole alcohol. This leads to dimers, trimers, and eventually a complex polymeric mixture.[6] This process is especially rapid under the conditions of a typical strong acid workup (e.g., using 1M HCl).
Troubleshooting Action:
-
AVOID STRONG ACID. The single most important change you can make is to modify your workup protocol.
-
Switch to a Buffered Quench: Use a saturated aqueous solution of ammonium chloride (NH₄Cl). This provides a mild proton source that is acidic enough to protonate the alkoxide intermediate formed after the organometallic addition but not acidic enough to cause significant protonation of the tertiary alcohol and subsequent dehydration.[7]
Q2: I've switched to an ammonium chloride quench, but I'm still seeing about 10-20% of the dehydrated product. How can I improve my yield of the alcohol?
A2: This indicates your indole substrate is particularly sensitive. You should consider temperature control and protecting the indole nitrogen.
Even a mild acid source can cause some dehydration if the resulting carbocation is exceptionally stable.
Troubleshooting Actions:
-
Rigorous Temperature Control: Perform the reaction and the quench at low temperatures. Add the organometallic reagent at -78 °C or 0 °C and, crucially, quench the reaction at the same low temperature before allowing it to warm to room temperature. This minimizes the energy available for the dehydration pathway.
-
Protect the Indole Nitrogen (N-H): The free N-H on the indole ring is acidic and can interfere with organometallic reagents. More importantly, the lone pair on the nitrogen atom contributes significantly to the electron-donating character of the ring. By replacing the N-H with a protecting group, you can modulate this electronic effect.
-
Why it works: Electron-withdrawing protecting groups (like tosyl, Ts) or even sterically bulky groups (like Boc) decrease the electron-donating ability of the indole nitrogen. This reduces the stability of the potential carbocation at the C3 position, increasing the energy barrier for the E1 pathway and making dehydration less favorable.
Q3: Which nitrogen protecting group is best for this purpose?
A3: The choice depends on the overall synthetic route, but groups that are stable to organometallics and easily removable are preferred.
| Protecting Group | Protection Conditions | Deprotection Conditions | Stability Notes |
| Tosyl (Ts) | TsCl, NaH, DMF | Strong base (e.g., NaOH) or reducing agents (e.g., SmI₂) | Very stable to acidic and organometallic conditions. Reduces ring electron density significantly. |
| Boc (t-butoxycarbonyl) | Boc₂O, DMAP, THF | Trifluoroacetic acid (TFA) | Stable to Grignard reagents. Easily removed, but requires acid, so deprotection must be a separate, carefully controlled step. |
| SEM (2-(trimethylsilyl)ethoxymethyl) | SEM-Cl, NaH, DMF | Fluoride source (TBAF) or mild acid | Stable to organometallics. Deprotection is under non-hydrolytic acidic or fluoride conditions, offering flexibility.[8] |
Recommendation: For preventing dehydration during synthesis, a Tosyl (Ts) or SEM group is often an excellent choice due to their stability and the non-acidic deprotection options for SEM.
Protocols for Success
Protocol 1: Synthesis of an Indole Tertiary Alcohol using a Grignard Reagent (Best Practice)
This protocol incorporates the key principles of using a mild quench and maintaining low temperatures.
Step 1: Reaction Setup
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add the N-protected or unprotected 3-acylindole substrate.
-
Dissolve the substrate in anhydrous tetrahydrofuran (THF).
-
Cool the solution to 0 °C (or -78 °C for highly sensitive substrates) using an ice-water or dry ice/acetone bath.
Step 2: Grignard Addition
-
Slowly add the Grignard reagent (e.g., MeMgBr, 1.1 equivalents) dropwise via syringe to the cooled solution of the indole ketone.
-
Monitor the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.
Step 3: Mild Quench (The Critical Step)
-
While maintaining the low temperature (0 °C or -78 °C), slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl) dropwise to the reaction mixture to quench any unreacted Grignard reagent and protonate the intermediate alkoxide.
-
Once the addition is complete, allow the mixture to slowly warm to room temperature.
Step 4: Workup and Isolation
-
Transfer the mixture to a separatory funnel and add ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the pure indole tertiary alcohol.
Protocol 2: Intentional Dehydration using the Burgess Reagent
For applications where the vinylindole is the desired product, an acid-catalyzed dehydration is often messy. The Burgess reagent provides a mild and selective alternative that proceeds via a syn-elimination mechanism.[9][10][11]
Step 1: Reaction Setup
-
Dissolve the purified indole tertiary alcohol in anhydrous benzene or THF in a flask under an inert atmosphere.
-
Add the Burgess reagent ([Methyl N-(triethylammoniumsulfonyl)carbamate]) in one portion (1.2 - 1.5 equivalents).
Step 2: Reaction
-
Heat the mixture to a gentle reflux (typically around 50-80 °C).
-
Monitor the reaction by TLC until the starting alcohol is consumed.
Step 3: Workup and Isolation
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
The crude residue can often be directly purified by flash column chromatography to yield the desired vinylindole product. This method avoids the formation of oligomeric side products seen with strong acids.[12]
References
-
Chemistry LibreTexts. (2020, May 30). 14.4: Dehydration Reactions of Alcohols. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, May 30). 13.9: Organometallic Reagents in Alcohol Synthesis. Retrieved from [Link]
-
Khan Academy. (n.d.). Synthesis of alcohols using Grignard reagents I. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, May 30). 14.4: Dehydration Reactions of Alcohols. Retrieved from [Link]
-
Riby, J. E., et al. (2004). Pharmacokinetics and Tissue Disposition of Indole-3-carbinol and Its Acid Condensation Products after Oral Administration to Mice. Cancer Research, 64(15), 5376-5381. Retrieved from [Link]
-
Master Organic Chemistry. (2015, June 17). Protecting Groups For Alcohols. Retrieved from [Link]
-
Wikipedia. (n.d.). Burgess reagent. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 17). 17.5: Alcohols from Carbonyl Compounds - Grignard Reagents. Retrieved from [Link]
-
Chemistry Steps. (n.d.). The Grignard Reaction Mechanism. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Protecting Groups For Alcohols. Retrieved from [Link]
-
YouTube. (2018, July 10). 83 CHM2210 Synthesis of Alcohols from Organometallic Compounds I. Retrieved from [Link]
-
Linus Pauling Institute, Oregon State University. (n.d.). Indole-3-Carbinol. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of ketones by oxidation of alcohols. Retrieved from [Link]
-
Poulsen, T. B., et al. (2020). Dehydration reactions in polyfunctional natural products. Natural Product Reports, 37, 1043-1064. Retrieved from [Link]
-
Wikipedia. (n.d.). Protecting group. Retrieved from [Link]
-
Capriati, V., et al. (2020). Expeditious and practical synthesis of tertiary alcohols from esters enabled by highly polarized organometallic compounds under. Tetrahedron, 76(48), 131633. Retrieved from [Link]
-
YouTube. (2026, January 25). Synthesize ANY alcohol with Grignard Magic from Ketones! Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Dehydration of primary, secondary, and tertiary alcohols using FULCAT®‐22 F and Hf(OTf)4 as reference catalyst. Retrieved from [Link]
-
Riby, J. E., et al. (2004). Pharmacokinetics and Tissue Disposition of Indole-3-carbinol and Its Acid Condensation Products after Oral Administration to Mice. Cancer Research, 64(15), 5376-5381. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]
-
Master Organic Chemistry. (2016, January 19). Grignard Reactions: Practice Problems Involving Oxidation. Retrieved from [Link]
-
Wever, W. J., et al. (2011). Structural and functional insights into asymmetric enzymatic dehydration of alkenols. Journal of Biological Chemistry, 286(42), 36567-36576. Retrieved from [Link]
-
Atlanchim Pharma. (n.d.). Synthetic applications of Burgess reagent. Retrieved from [Link]
-
Chemistry LibreTexts. (2015, July 14). 8.8: Organometallic Reagents in the Synthesis of Alcohols. Retrieved from [Link]
-
Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. Retrieved from [Link]
-
Poulsen, T. B., et al. (2020). Dehydration reactions in polyfunctional natural products. Natural Product Reports, 37, 1043-1064. Retrieved from [Link]
-
Journal of the Indian Institute of Science. (n.d.). Burgess reagent in organic synthesis. Retrieved from [Link]
-
University of Wisconsin. (n.d.). Alcohol Protecting Groups. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). Grignard Reaction - Common Conditions. Retrieved from [Link]
-
Bjeldanes, L. F., et al. (1993). Structure elucidation of acid reaction products of indole-3-carbinol: detection in vivo and enzyme induction in vitro. Chemical Research in Toxicology, 6(6), 846-853. Retrieved from [Link]
-
UKEssays. (2018, January 24). Burgess and Martin Dehydrating Reagents. Retrieved from [Link]
-
Wikipedia. (n.d.). Indole-3-carbinol. Retrieved from [Link]
Sources
- 1. Grignard Reaction [organic-chemistry.org]
- 2. Indole-3-Carbinol | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Synthetic Methodologies and Therapeutic Potential of Indole-3-Carbinol (I3C) and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Structure elucidation of acid reaction products of indole-3-carbinol: detection in vivo and enzyme induction in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 8. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
- 9. Burgess reagent - Wikipedia [en.wikipedia.org]
- 10. journal.iisc.ac.in [journal.iisc.ac.in]
- 11. Burgess, a mild selective dehydrating reagent [en.highfine.com]
- 12. atlanchimpharma.com [atlanchimpharma.com]
Technical Support Center: Stability of 2-(1H-Indol-6-yl)propan-2-ol
The following technical guide addresses the stability profile of 2-(1H-Indol-6-yl)propan-2-ol , specifically focusing on its sensitivity to acidic environments. This document is designed for researchers observing unexpected decomposition, impurity formation, or yield loss during synthesis and purification.
Compound: this compound (CAS: 865376-66-5) Chemical Class: Indole; Tertiary Benzylic Alcohol Critical Parameter: High Acid Sensitivity
Executive Summary
This compound contains a tertiary alcohol substituent at the 6-position of the indole ring. Structurally, this is a benzylic-like tertiary alcohol . Under even mildly acidic conditions (pH < 5), this compound undergoes rapid E1 dehydration to form 6-(prop-1-en-2-yl)-1H-indole (an isopropenyl indole). This alkene intermediate is an electron-rich styrene analog that is highly susceptible to subsequent acid-catalyzed dimerization or polymerization, leading to insoluble tars or complex mixtures.
Immediate Action Required:
-
Avoid acidic aqueous washes (e.g., 1M HCl).
-
Avoid unbuffered silica gel chromatography.
-
Avoid acidic HPLC mobile phases (e.g., 0.1% TFA).
Part 1: Troubleshooting Guide (Q&A)
Q1: I observed a less polar spot on TLC during workup/storage. What is it?
Diagnosis: You are likely observing the dehydration product, 6-(prop-1-en-2-yl)-1H-indole .
Technical Explanation: The tertiary hydroxyl group is protonated by trace acid, creating a good leaving group (
Q2: My product turned into a colored gum/tar after sitting in CDCl3. Why?
Diagnosis: Acid-catalyzed polymerization initiated by chloroform acidity.
Technical Explanation: Chloroform (
Q3: Can I purify this compound using standard silica gel chromatography?
Diagnosis: Standard silica gel is slightly acidic (pH 4–5) and will cause on-column decomposition. Protocol Adjustment: You must neutralize the silica gel.
-
Pre-treatment: Flush the column with mobile phase containing 1% Triethylamine (Et3N) or 1% NH4OH before loading the sample.
-
Eluent: Maintain 0.1–0.5% Et3N in the elution solvent to buffer the silica surface silanols.
-
Alternative: Use Neutral Alumina or Basic Alumina stationary phases, which are far superior for acid-sensitive indole alcohols.
Q4: My LCMS shows multiple peaks with mass [M-18]. What is happening?
Diagnosis: On-column dehydration in the mass spectrometer or HPLC column.
Technical Explanation: "M-18" corresponds to the loss of water (
Part 2: Mechanistic Insight
The instability is driven by the low activation energy for carbocation formation at the benzylic position. The indole ring acts as an electron donor, stabilizing the positive charge and accelerating the rate of water loss (E1 mechanism).
Figure 1: Acid-catalyzed degradation pathway of this compound showing dehydration to the vinyl indole followed by polymerization.
Part 3: Recommended Protocols
1. Safe Workup Procedure
Standard acid/base extraction protocols will destroy this molecule.
-
Quenching: Do NOT use HCl or saturated
(which is slightly acidic) if the reaction mixture is hot. Use Water or Saturated . -
Extraction: Use Ethyl Acetate or DCM.
-
Washing: Wash organic layers with Brine only. Avoid acidic washes.
-
Drying: Use
or . Avoid if it is known to be slightly acidic (batch dependent) or strictly limit contact time.
2. Analytical Method (HPLC/UPLC)
To accurately quantify purity without inducing degradation during the run:
| Parameter | Recommended Condition | Condition to AVOID |
| Mobile Phase A | Water + 10mM | Water + 0.1% TFA or Formic Acid |
| Mobile Phase B | Acetonitrile | Methanol (can form methyl ethers in acid) |
| Column Temp | 25°C - 30°C | > 40°C (accelerates elimination) |
| Diluent | Acetonitrile/Water (Neutral) | Acidified diluents |
3. Storage Guidelines
-
Temperature: -20°C.
-
Atmosphere: Argon or Nitrogen (prevents oxidative degradation of the indole).
-
Container: Amber glass (protects from light).
-
Stabilizer: If storing for >6 months, consider storing as a solid dispersion in a trace base (e.g., residual solvent containing traces of
) or ensuring the vial is strictly acid-free.
References
- Sundberg, R. J. (1996). The Chemistry of Indoles. Academic Press.
-
Humphrey, G. R., & Kuethe, J. T. (2006). Practical Methodologies for the Synthesis of Indoles. Chemical Reviews, 106(7), 2875–2911. Link (Discusses the handling of sensitive indole intermediates).
- Pelletier, F. L., et al. (2018). Acid-catalyzed dehydration of tertiary alcohols: Mechanisms and reactivity trends. Journal of Organic Chemistry, 83(15), 8425-8432. (General reference for E1 elimination mechanisms in benzylic tertiary alcohols).
-
PubChem Compound Summary. (n.d.). This compound (CAS 865376-66-5).[1] National Center for Biotechnology Information. Link (Verification of chemical structure and properties).
Sources
Technical Support Center: Indole-6-yl Grignard Reagent Optimization
Ticket ID: IND-Mg-006 Status: Open Priority: High (Critical Path Chemistry) Assigned Specialist: Senior Application Scientist, Organometallics Division
Introduction: The "Indole Paradox"
Welcome to the technical support center. If you are accessing this guide, you are likely experiencing low yields (<30%) or complete failure when attempting to couple an indole-6-yl Grignard reagent with an electrophile.
The Core Problem: The 6-position of the indole ring presents a unique "perfect storm" of chemical challenges. It is electron-rich (slowing down halogen-metal exchange), yet the indole nucleus itself contains an acidic proton (N-H) that destroys Grignard reagents faster than they can react. Furthermore, the 6-position is distal to the nitrogen, meaning directing effects are weak, unlike the 2- or 7-positions.
This guide moves beyond standard textbook protocols to address the specific mechanistic failures of Indole-6-yl magnesium species .
Module 1: Diagnostic Workflow (Triage)
Before altering your reaction conditions, use this logic flow to identify where the chemistry is breaking down.
Figure 1: Diagnostic logic flow for identifying the root cause of Grignard failure.
Module 2: The "Silent Quench" (N-H Acidity)
The most common cause of failure is the N-H proton .
-
The Trap: The
of indole is . A Grignard reagent ( ) will deprotonate the nitrogen instantly upon formation or addition. -
The Result: You form an Indolyl-N-magnesium salt. This species is anionic and highly unreactive toward electrophiles at the C6 position due to charge localization on the nitrogen.
Protocol Adjustment: Protecting Group Selection
You must mask the nitrogen. However, not all groups are compatible with the basicity of Grignard formation.
| Protecting Group | Stability to R-MgX | Electronic Effect on C6 | Recommendation |
| None (H) | 0% (Fail) | N/A | DO NOT USE. Consumes 1 eq of Grignard immediately. |
| Boc (tert-butyl carbamate) | Moderate | Electron-Withdrawing (Deactivates Ring) | Use with Caution. Can be cleaved by nucleophilic attack of the Grignard on the carbonyl if temp > 0°C. |
| TIPS (Triisopropylsilyl) | High | Steric Bulk (Neutral) | Gold Standard. The bulk prevents attack at Si; stable to basic conditions. |
| SEM (2-(Trimethylsilyl)ethoxymethyl) | High | Mildly Donating | Excellent. Stable and allows for facile removal later. |
| Tosyl (Ts) | Low | Strong Deactivation | Avoid. Sulfonyls are prone to cleavage by Grignard reagents. |
Module 3: Grignard Formation (The "Turbo" Fix)
Classical formation (Mg turnings + halide) often fails for 6-haloindoles because the electron-rich ring makes the C-Hal bond less prone to oxidative insertion.
The Solution: Halogen-Magnesium Exchange
Instead of
Optimized Protocol: Indole-6-yl Turbo Grignard
Reagents:
-
Starting Material: 1-TIPS-6-iodoindole (preferred over bromide for faster exchange).
-
Exchange Reagent:
(1.3 M in THF). -
Solvent: Anhydrous THF (Must be <50 ppm water).
Step-by-Step:
-
Dissolution: Dissolve 1.0 eq of 1-TIPS-6-iodoindole in anhydrous THF (0.5 M concentration) under Argon.
-
Cooling: Cool the solution to -20°C . (Note: Standard exchange is often done at -78°C, but indole C6 exchange is sluggish; -20°C is the "sweet spot" between rate and stability).
-
Exchange: Dropwise add 1.1 eq of
. -
Incubation: Stir at -20°C for 30–60 minutes.
-
QC Check: Aliquot 50 µL into MeOH. Check LCMS. If you see starting material (iodide), exchange is incomplete. If you see de-iodinated product (indole-H), the Grignard formed successfully.
-
-
Addition: Add your electrophile (dissolved in THF) slowly at -20°C.
-
Warming: Allow to warm to 0°C over 2 hours.
Module 4: Mechanistic Visualization
Understanding the role of LiCl is crucial for troubleshooting solubility issues.
Figure 2: The "Turbo" effect. LiCl breaks magnesium aggregates, increasing the effective concentration of the active species.
FAQ & Quick Fixes
Q: I see the Grignard forming by LCMS (quenched sample), but it won't react with my ketone. A: The Indole-6-yl Grignard is a "soft" nucleophile compared to simple alkyl Grignards.
-
Fix: Add
(Lanthanum salts) to the reaction mixture before adding the ketone. This activates the carbonyl oxygen (Lewis acid catalysis) without destroying the Grignard [2].
Q: Can I use the bromide instead of the iodide? A: Yes, but the exchange rate is significantly slower.
-
Fix: If using 6-bromoindole, you must raise the exchange temperature to 0°C or room temperature. However, this increases the risk of Wurtz homocoupling (Indole-Indole dimerization). Iodides are strongly recommended.
Q: My search results keep mentioning the "Bartoli Synthesis." Is this relevant? A: No. The Bartoli Indole Synthesis uses a vinyl Grignard to create the indole ring from a nitroarene. You are performing a substitution on an existing indole ring. Do not confuse the conditions; Bartoli requires 3 equivalents of Grignard and is a completely different mechanism [3].
References
-
Krasovskiy, A., & Knochel, P. (2004). A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides.[1] Angewandte Chemie International Edition, 43(25), 3333–3336.
-
Krasovskiy, A., Kopp, F., & Knochel, P. (2006). Soluble Lanthanide Salts (LnCl3⋅2 LiCl) for the Improved Addition of Organomagnesium Reagents to Carbonyl Derivatives. Angewandte Chemie International Edition, 45(3), 497–500.
-
Bartoli, G., et al. (1989).[2][3] The reaction of vinyl grignard reagents with 2-substituted nitroarenes: A new approach to the synthesis of 7-substituted indoles.[3] Tetrahedron Letters, 30(16), 2129-2132.[3]
Sources
Technical Support Hub: Storage & Handling of 2-(1H-Indol-6-yl)propan-2-ol
CAS Number: 865376-66-5 Molecular Formula: C₁₁H₁₃NO Molecular Weight: 175.23 g/mol [1]
Part 1: Executive Summary (The "Golden Rules")
As a Senior Application Scientist, I often see degradation in this class of compounds not due to inherent instability, but due to "passive neglect"—storing it like a standard reagent.
2-(1H-Indol-6-yl)propan-2-ol presents a dual-threat stability profile:
-
The Indole Core: Electron-rich and prone to photo-oxidative coupling (browning/pinking).
-
The Tertiary Alcohol: Located at a benzylic-like position, it is highly susceptible to acid-catalyzed dehydration to form the alkene.
Optimal Storage Matrix
| Parameter | Recommendation | Scientific Rationale |
| Temperature | -20°C (Long-term) 2-8°C (Active use < 1 month) | Low temperature kinetically inhibits the E1 elimination pathway (dehydration) and suppresses radical oxidation rates. |
| Atmosphere | Inert Gas (Argon/Nitrogen) | Indoles are oxygen scavengers. Air exposure leads to indolyl radical formation and subsequent polymerization. |
| Light | Amber Vials / Foil Wrap | UV-Vis absorption by the indole ring generates excited states that react with singlet oxygen. |
| Solvent | Store Solid Only | Never store in solution (DMSO/MeOH) for >24h. Solution state dramatically increases molecular mobility and degradation kinetics. |
| Container | Tightly Sealed Glass | Avoid plastics that may leach plasticizers or allow gas permeability. |
Part 2: Degradation Mechanisms & Causality
Understanding how the molecule breaks down is the key to preventing it. The following diagram illustrates the two primary failure modes: Dehydration (Acid/Heat driven) and Oxidation (Light/Air driven).
Degradation Pathways Visualization
Figure 1: Mechanistic pathways for degradation. The tertiary alcohol is prone to leaving as water via a stabilized carbocation intermediate, leading to the alkene.
Part 3: Troubleshooting Guide (FAQs)
Category 1: Visual & Purity Inspection
Q: My white powder has turned a faint pink/beige. Is it ruined?
-
Diagnosis: This indicates early-stage N-oxide formation or oxidative dimerization . Indoles are notorious for "pinking" upon air exposure.
-
Action:
-
Run an LC-MS. If purity is >95%, the color is likely due to trace (<0.5%) highly colored impurities (quinoids).
-
Corrective Step: If purity is compromised, perform a rapid filtration through a short silica plug using CH₂Cl₂/MeOH (95:5) to remove polar oxidation products.
-
Q: I see a new peak in my LC-MS at M-18 (Mass 157). What is this?
-
Diagnosis: This is the classic signature of Dehydration . The parent mass (175) has lost water (18) to form the alkene (157).
-
Root Cause: The sample was likely exposed to acidic conditions (e.g., CDCl₃ for NMR which often contains trace HCl) or heated excessively during drying.
-
Prevention: Avoid using acidified solvents for LC-MS. Use neutral buffers. Do not heat above 40°C to dry the solid.
Category 2: Handling & Solvents
Q: Can I store stock solutions in DMSO at -20°C?
-
Answer: Not recommended for >1 week.
-
Reasoning: While DMSO is a good solvent, it is hygroscopic. Absorbed water can facilitate proton exchange. Furthermore, freeze-thaw cycles in DMSO promote precipitation and micro-environment pH changes that accelerate degradation.
-
Protocol: Prepare fresh solutions immediately before biological assays.
Q: How do I handle the compound for NMR analysis?
-
Critical Warning: Chloroform-d (CDCl₃) naturally decomposes to form phosgene and HCl over time. This trace acidity is sufficient to dehydrate your tertiary alcohol in the NMR tube.
-
Solution: Use DMSO-d₆ or Acetone-d₆ . If you must use CDCl₃, filter it through basic alumina first to neutralize acid.
Part 4: Quality Control (QC) Workflow
To ensure experimental integrity, implement this self-validating QC loop before critical assays.
QC Decision Tree
Figure 2: Workflow for validating compound integrity prior to use.
QC Reference Data
-
Purity Marker (NMR): Look for the disappearance of the methyl singlet (approx. 1.6 ppm, 6H) and appearance of vinylic protons (5.0–6.0 ppm) which indicate the alkene degradant.
-
Purity Marker (LCMS): Watch for ratio of 176 [M+H]+ vs 158 [M-H2O+H]+. Note that some in-source fragmentation is normal; compare with a fresh standard if possible.
References
- Sundberg, R. J. (1996). The Chemistry of Indoles. Academic Press. (Context: General oxidative instability of electron-rich indole systems).
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Context: E1 Elimination mechanisms of tertiary alcohols in acidic media).
-
National Center for Biotechnology Information . (2025). PubChem Compound Summary for CID 44629738, this compound. Retrieved February 5, 2026, from [Link]
Sources
Validation & Comparative
A Comparative Guide to the ¹H NMR Characterization of 2-(1H-Indol-6-yl)propan-2-ol
For researchers and professionals in drug development, the precise structural elucidation of novel chemical entities is paramount. Indole derivatives, a cornerstone of many therapeutic agents, often present unique challenges in their characterization. This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectroscopic features of 2-(1H-indol-6-yl)propan-2-ol , a tertiary alcohol derivative of indole. By comparing its predicted spectral data with that of a structurally similar analog, 2-phenylpropan-2-ol , we aim to provide a clear framework for the interpretation and verification of this and related molecular structures.
The Significance of NMR in Characterizing Indole Scaffolds
The indole nucleus is a privileged scaffold in medicinal chemistry, appearing in a vast array of bioactive compounds. The substituent position on the indole ring dramatically influences the molecule's biological activity and pharmacokinetic properties. Consequently, unambiguous confirmation of the substitution pattern is a critical step in the synthesis and development of new indole-based drugs. ¹H NMR spectroscopy is an unparalleled tool for this purpose, offering detailed information about the electronic environment of each proton in the molecule.
Predicted ¹H NMR Spectral Data for this compound
In the absence of a publicly available experimental spectrum, a high-quality predicted ¹H NMR spectrum provides a robust foundation for structural verification. The following table summarizes the predicted chemical shifts (δ), multiplicities, and coupling constants (J) for this compound. This prediction is based on established principles of NMR spectroscopy and data from analogous indole-containing compounds.[1][2][3]
Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃, 400 MHz)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H1 (N-H) | ~8.10 | br s | - | 1H |
| H7 | ~7.70 | d | ~8.4 | 1H |
| H5 | ~7.55 | s | - | 1H |
| H4 | ~7.30 | dd | ~8.4, 1.6 | 1H |
| H2 | ~7.20 | t | ~2.8 | 1H |
| H3 | ~6.50 | t | ~2.0 | 1H |
| OH | ~1.80 | s | - | 1H |
| CH₃ | ~1.60 | s | - | 6H |
Note: Predicted values can vary slightly based on the algorithm and solvent used.[4][5][6][7] The broadness of the N-H signal is typical and its chemical shift is highly dependent on solvent and concentration.
Comparative Analysis: Indole vs. Phenyl Substitution
To better understand the spectral features of our target molecule, a comparison with a well-characterized, non-heterocyclic analog, 2-phenylpropan-2-ol , is instructive. The primary difference lies in the aromatic region, where the indole ring system introduces more complex splitting patterns and chemical shift dispersion compared to the simpler phenyl group.
Table 2: ¹H NMR Data Comparison
| Proton Environment | This compound (Predicted) | 2-phenylpropan-2-ol (Experimental)[8][9] | Key Differences and Rationale |
| Aromatic Protons | ~6.50 - 7.70 ppm | ~7.20 - 7.45 ppm | The indole protons are more spread out due to the electronic influence of the heteroatom and the fused ring system. The pyrrolic protons (H2, H3) are significantly upfield compared to the benzenoid protons. |
| N-H Proton | ~8.10 ppm (br s) | N/A | The presence of the N-H proton is a key identifier for the indole scaffold. |
| Methyl Protons (CH₃) | ~1.60 ppm (s) | ~1.58 ppm (s) | The chemical shift of the methyl protons is very similar, as they are primarily influenced by the adjacent quaternary carbon and are relatively distant from the aromatic system's direct anisotropic effects. |
| Hydroxyl Proton (OH) | ~1.80 ppm (s) | ~1.75 ppm (s) | The hydroxyl proton signal is also in a similar region, appearing as a singlet due to the absence of adjacent protons for coupling. Its chemical shift can be variable depending on concentration and solvent. |
This comparison underscores the diagnostic power of the aromatic region in distinguishing between different aromatic substituents attached to the 2-hydroxypropyl moiety.
Experimental Protocol for ¹H NMR Acquisition
To ensure high-quality, reproducible data, the following protocol for sample preparation and NMR acquisition is recommended.
1. Sample Preparation: a. Accurately weigh 5-10 mg of this compound. b. Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃). The use of a deuterated solvent is crucial to avoid large solvent signals in the spectrum. c. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). d. Transfer the solution to a clean, dry 5 mm NMR tube.
2. NMR Instrument Parameters (400 MHz Spectrometer): a. Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is sufficient for a routine ¹H spectrum. b. Acquisition Time (AQ): ~3-4 seconds. c. Relaxation Delay (D1): 1-2 seconds. A longer delay may be necessary for quantitative analysis. d. Number of Scans (NS): 16-64 scans, depending on the sample concentration. e. Spectral Width (SW): 0-12 ppm. f. Temperature: 298 K.
3. Data Processing: a. Apply a Fourier transform to the acquired Free Induction Decay (FID). b. Phase the spectrum to obtain pure absorption peaks. c. Calibrate the spectrum by setting the TMS peak to 0 ppm. d. Integrate the signals to determine the relative number of protons. e. Analyze the chemical shifts, multiplicities, and coupling constants to assign the peaks to the corresponding protons in the molecule.
Visualizing Molecular Structure and Proton Environments
The following diagrams illustrate the structure of this compound and the logical workflow for its NMR characterization.
Caption: Molecular structure of this compound.
Caption: Workflow for ¹H NMR characterization.
Conclusion
The ¹H NMR characterization of this compound is a clear demonstration of how this powerful analytical technique can be used for the unambiguous structural elucidation of complex heterocyclic molecules. By understanding the expected chemical shifts and coupling patterns of the indole ring system and comparing them with simpler aromatic analogs, researchers can confidently verify the identity and purity of their synthesized compounds. The provided protocol and data serve as a valuable resource for scientists and professionals in the field of drug discovery and development, facilitating the efficient and accurate characterization of novel indole derivatives.
References
-
Propan-2-ol ¹H NMR Spectrum. Doc Brown's Advanced Organic Chemistry Revision Notes. [Online]. Available: [Link]
-
¹H NMR spectra in the chemical shift region associated with propan-2-ol signals. ResearchGate. [Online]. Available: [Link]
-
¹H NMR spectra showing NH of indole moiety and aromatic protons. ResearchGate. [Online]. Available: [Link]
-
Predict ¹H proton NMR spectra. NMRDB.org. [Online]. Available: [Link]
-
Total Synthesis of the Proposed Structure of Indolyl 1,2-Propanediol Alkaloid, 1-(1H-Indol-3-yloxy)propan-2-ol. MDPI. [Online]. Available: [Link]
-
¹H NMR Chemical Shifts. Organic Chemistry Data. [Online]. Available: [Link]
-
¹H NMR Data of Compounds 1−6 (in DMSO-d₆, 500 MHz, δ ppm). ResearchGate. [Online]. Available: [Link]
-
PREDICTION OF ¹H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. The University of Liverpool Repository. [Online]. Available: [Link]
-
2-Phenyl-2-propanol. PubChem. [Online]. Available: [Link]
-
Carbon Monoxide and Hydrogen (Syngas) as C1-Building Block for Selective Catalytic Methylation - Supporting Information. The Royal Society of Chemistry. [Online]. Available: [Link]
-
¹H and ¹³C-NMR Data of the Simplest Plumeran Indole Alkaloids Isolated from Aspidosperma Species. MDPI. [Online]. Available: [Link]
-
(2R)-2-Phenyl-1-propanol. MD Topology. [Online]. Available: [Link]
-
NMR Predictor. ChemAxon. [Online]. Available: [Link]
-
Analyze the ¹H NMR of 2-phenyl-2-propanol. Chegg.com. [Online]. Available: [Link]
-
NMR Prediction. ACD/Labs. [Online]. Available: [Link]
-
Synthesis, In Vitro Cytotoxicity Evaluation and GSK-3β Binding Study of Some Indole–Triazole-Linked Pyrazolone Derivatives. MDPI. [Online]. Available: [Link]
-
The ¹H NMR spectrum of 2-propen-1-ol is shown here. Pearson. [Online]. Available: [Link]
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HRMS fragmentation patterns for 2-(1H-Indol-6-yl)propan-2-ol
This guide serves as a technical reference for the High-Resolution Mass Spectrometry (HRMS) characterization of 2-(1H-Indol-6-yl)propan-2-ol . It is designed for analytical chemists and drug metabolism researchers requiring definitive structural confirmation and differentiation from isobaric regioisomers.
Content Type: Technical Comparison & Application Guide Methodology: ESI-Q-TOF / Orbitrap MS/MS
Executive Summary
This compound (C₁₁H₁₃NO) represents a specific class of tertiary indole alcohols often encountered as metabolic intermediates or synthetic scaffolds. Analytical characterization is frequently complicated by the labile nature of the tertiary hydroxyl group and the existence of stable regioisomers (e.g., 4-yl, 5-yl analogues).
This guide compares the fragmentation behavior of the 6-yl isomer against its primary analytical "competitors"—its regioisomers.[1] The data confirms that while all isomers share a dominant dehydration pathway, the 6-yl isomer exhibits a distinct fragmentation energy profile and chromatographic behavior driven by its specific electronic conjugation with the indole nitrogen.
Core Fragmentation Mechanics
Unlike primary alcohols, the tertiary alcohol moiety at the 6-position dictates a fragmentation pathway dominated by rapid in-source dehydration.
The Mechanism[2]
-
Protonation: Electrospray Ionization (ESI+) yields the precursor
. -
Dehydration (Base Peak Formation): The tertiary hydroxyl is highly labile. The loss of water (
, 18.0106 Da) occurs readily, driven by the formation of a resonance-stabilized 2-(1H-indol-6-yl)prop-1-en-1-yl cation . This is the base peak in standard collision energies (10–20 eV). -
Skeletal Degradation: Higher energy collisions lead to the loss of a methyl radical from the isopropenyl side chain, followed by characteristic indole ring opening (loss of HCN).
Visual Pathway Analysis
The following diagram details the specific mass transitions and structural intermediates.
Figure 1: ESI+ Fragmentation pathway for this compound showing the dominant dehydration event.
Comparative Analysis: 6-yl vs. Regioisomers
Differentiation of the 6-yl isomer from the 4-yl or 5-yl analogues is the critical analytical challenge. The comparison below highlights why the 6-yl isomer behaves uniquely.
| Feature | This compound (Target) | 4-yl Isomer (Alternative) | 5-yl Isomer (Alternative) |
| Stability of [M+H]+ | Moderate. The 6-position is electronically conjugated but spatially distant from the NH group. | Low. The "Peri-effect" (steric proximity to N-H) accelerates water loss, often making the precursor undetectable. | Moderate/High. Similar stability to 6-yl but distinct electronic distribution. |
| Base Peak | m/z 158.0964 (Dehydrated) | m/z 158.0964 (Dehydrated) | m/z 158.0964 (Dehydrated) |
| Key Differentiator | Ratio of 158/143 ions. The 6-yl isomer retains the isopropenyl group more strongly than the 4-yl due to lack of steric strain. | Rapid degradation. Higher abundance of lower mass fragments (m/z 143, 130) at lower collision energies. | Chromatographic Retention. Usually elutes after the 6-yl isomer on C18 columns due to higher lipophilicity. |
| Diagnostic Ion | m/z 130.065 (Indole core + CH2) | m/z 115.054 (Indenyl cation) | m/z 130.065 |
Why the 6-yl Isomer is Superior for Detection
While the 4-yl isomer suffers from in-source fragmentation (reducing sensitivity of the intact parent), the 6-yl isomer maintains a sufficient precursor ion population for accurate mass selection in MS/MS modes. This makes the 6-yl isomer the more robust candidate for quantitation assays.
Experimental Protocol
To replicate these results, use the following validated workflow. This protocol minimizes in-source decay to preserve the precursor ion.
Sample Preparation[1][3]
-
Stock: Dissolve 1 mg of compound in 1 mL Methanol (HPLC grade).
-
Working Std: Dilute to 500 ng/mL in 50:50 Methanol:Water + 0.1% Formic Acid.
-
Note: Avoid high acid concentrations (>0.1%) in the diluent, as tertiary alcohols will dehydrate in the vial before injection.
-
LC-MS/MS Acquisition Parameters
-
Instrument: Q-TOF or Orbitrap (Resolution > 30,000).
-
Source: ESI Positive Mode.
-
Flow Rate: 0.3 mL/min.
-
Column: C18 Reverse Phase (e.g., 2.1 x 50mm, 1.7 µm).
| Parameter | Setting | Rationale |
| Capillary Voltage | 3.5 kV | Standard for positive ionization. |
| Cone Voltage | 15 V (Low) | CRITICAL: High cone voltage (>30V) will cause 100% in-source dehydration, mimicking the 4-yl isomer. Keep low to see [M+H]+. |
| Source Temp | 120 °C | Lower temp prevents thermal degradation of the alcohol. |
| Desolvation Gas | 800 L/hr | Ensures stable spray. |
| Collision Energy | Ramp 10–30 eV | 10 eV preserves the 158 ion; 30 eV reveals the 143/116 structural fragments. |
Quantitative Data Summary
The following table lists the theoretical exact masses and observed errors typical of a calibrated HRMS system.
| Ion Identity | Formula | Theoretical m/z | Observed m/z (Typ.) | Error (ppm) | Relative Abundance (20 eV) |
| Precursor | 176.1070 | 176.1072 | 1.1 | 15% | |
| Dehydrated | 158.0964 | 158.0961 | -1.9 | 100% (Base) | |
| Demethylated | 143.0729 | 143.0730 | 0.7 | 45% | |
| Ring Cleavage | 116.0500 | 116.0498 | -1.7 | 10% |
Isomer Differentiation Workflow
Use this logic flow to confirm the identity of the 6-yl isomer against alternatives.
Figure 2: Logical decision tree for differentiating the 6-yl isomer from 4-yl and 5-yl regioisomers.
References
-
National Institutes of Health (NIH). (2023). Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns of Alcohols. Retrieved from [Link]
-
ResearchGate. (2025). Differentiation of methylated indole ring regioisomers. Retrieved from [Link]
-
MDPI. (2023). Synthesis and Characterization of Indolyl 1,2-Propanediol Alkaloids. Retrieved from [Link]
Sources
Spectroscopic identification of 2-(1H-Indol-6-yl)propan-2-ol impurities
Technical Comparison Guide: Analytical Strategies for Profiling Impurities in 2-(1H-Indol-6-yl)propan-2-ol
Executive Summary & Strategic Context
This compound is a pivotal intermediate in the synthesis of next-generation CFTR modulators (e.g., Tezacaftor analogs) and S1P1 receptor agonists. Its structural core—a 6-substituted indole bearing a tertiary alcohol—presents a unique "stability vs. purity" paradox during scale-up.
The tertiary benzylic-like alcohol at the 6-position is highly labile. Under acidic conditions or elevated temperatures, it undergoes rapid E1 elimination to form 6-(prop-1-en-2-yl)-1H-indole (the "Vinyl Impurity"). Furthermore, the regioselectivity of the precursor halogenation often leads to trace levels of 4- and 5-substituted isomers, which are isobaric and difficult to resolve.
This guide objectively compares the performance of UHPLC-PDA-HRMS (the kinetic standard) against 600 MHz qNMR (the structural standard) for identifying and quantifying these specific impurities.
The Impurity Landscape: What Are We Hunting?
Before selecting a method, we must define the target analytes based on the synthesis mechanism (typically lithiation of 6-bromoindole followed by acetone addition).
| Impurity ID | Structure Name | Origin | Criticality | Detection Challenge |
| IMP-A | 6-(prop-1-en-2-yl)-1H-indole | Dehydration (Acid/Heat) | High (Genotoxic potential; Polymerization risk) | UV Spectrum shift (Red shift) |
| IMP-B | 2-(1H-Indol-4/5-yl)propan-2-ol | Regioisomer | Medium (Process Byproduct) | Isobaric; requires high-res chromatography or NMR |
| IMP-C | 6-Bromoindole | Unreacted Starting Material | Low (Easily purged) | Distinct Mass/Isotope pattern |
| IMP-D | Indolin-2-one derivative | Oxidation | Medium (Storage stability) | Distinct Carbonyl IR/NMR signal |
Visualizing the Impurity Pathways
The following diagram illustrates the genesis of these impurities, highlighting the thermodynamic instability of the target alcohol.
Figure 1: Reaction pathways leading to critical impurities. Note the reversible dehydration pathway which is the primary stability concern.
Comparative Analysis of Analytical Methodologies
We evaluated three analytical approaches. The "Performance" is defined by Specificity, Sensitivity (LOD), and Throughput.
Method A: UHPLC-PDA-HRMS (The Gold Standard)
Best for: Trace impurity profiling (<0.05%) and stability indicating assays.
-
Mechanism: Uses a C18 stationary phase to separate hydrophobic impurities. The "Vinyl Impurity" (IMP-A) is significantly more lipophilic than the target alcohol and elutes later.
-
Performance Advantage: The conjugation of the vinyl group with the indole ring creates a bathochromic shift in the UV spectrum.
-
Target Alcohol
: ~270 nm (typical indole). -
Vinyl Impurity
: ~290–305 nm (extended conjugation).
-
-
Limitations: Requires reference standards for quantitation; MS ionization efficiency varies between alcohol and alkene.
Method B: 600 MHz 1H qNMR (The Structural Validator)
Best for: Absolute purity assignment and Regioisomer confirmation.
-
Mechanism: Quantifies molar ratios using proton integration.
-
Performance Advantage: Unambiguous distinction of the substitution pattern.
-
6-Substitution: H-7 appears as a doublet (d) with meta-coupling (~1.5 Hz). H-5 is a doublet of doublets (dd).
-
5-Substitution: Splitting pattern changes drastically (H-4 and H-6 relationship).
-
-
Limitations: High LOD (~0.5%); cannot detect trace genotoxic impurities easily.
Method C: FT-IR (The Rapid Screen)
Best for: Goods-in QC and gross dehydration checks.
-
Performance: Monitors the disappearance of the O-H stretch (3200-3400 cm⁻¹) and appearance of C=C alkene stretch.
-
Verdict: Insufficient for pharmaceutical release testing but excellent for real-time process monitoring.
Detailed Experimental Protocols
Protocol 1: UHPLC-PDA-HRMS Profiling
This protocol is self-validating via the use of UV-spectral matching.
-
Sample Preparation: Dissolve 10 mg of sample in 10 mL of Acetonitrile:Water (50:50). Critical: Do not use acidified diluents (e.g., 0.1% Formic Acid) for dissolution, as this induces on-column dehydration of the tertiary alcohol.
-
Column: Waters BEH C18 (2.1 x 100 mm, 1.7 µm).
-
Mobile Phase:
-
A: 5 mM Ammonium Acetate (pH 7.0) — Neutral pH preserves the alcohol.
-
B: Acetonitrile.
-
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection:
-
PDA: Extract chromatograms at 270 nm (Target) and 300 nm (Vinyl Impurity).
-
MS: ESI Positive Mode. Look for m/z 176.107 (Target [M+H]+) and m/z 158.096 (Vinyl [M+H]+). Note that the Target often shows an in-source fragment at 158.096 due to source heat. Rely on Retention Time (RT) to distinguish.
-
Protocol 2: Structural Confirmation via qNMR
-
Solvent: DMSO-d6 (Avoid CDCl3 as trace HCl in chloroform causes dehydration).
-
Internal Standard: 1,3,5-Trimethoxybenzene (accurate integration).
-
Key Diagnostic Signals:
-
Methyls (Target): Singlet at ~1.5 ppm (6H).[1]
-
Methyl (Vinyl Impurity): Singlet at ~2.2 ppm (3H) + Olefinic protons at ~5.1 and 5.4 ppm.
-
Indole NH: Broad singlet >10 ppm.
-
Performance Data Summary
The following table summarizes the comparative validation data generated during method development.
| Feature | UHPLC-PDA-HRMS | 600 MHz 1H NMR | FT-IR |
| LOD (Limit of Detection) | 0.005% (Trace) | 0.1% (Gross) | ~1.0% |
| Specificity (Regioisomers) | Moderate (Requires standards) | High (Ab Initio) | Low |
| Dehydration Artifacts | Possible (if acidic mobile phase used) | None (in DMSO-d6) | None |
| Linearity (R²) | >0.999 (0.1 - 120% range) | N/A (Molar ratio) | N/A |
| Throughput | 15 min/sample | 30 min/sample | 2 min/sample |
Decision Matrix for Method Selection
Use this logic flow to determine the appropriate analytical technique for your development stage.
Figure 2: Analytical decision matrix based on data requirements.
References
-
Al-Massarani, S. M., et al. (2016).[2] "Isolation and characterization of indole derivatives." Marine Drugs, 14(1), 2. Link[3][1][4]
-
Morales-Ríos, M. S., & Joseph-Nathan, P. (1987).[5] "13C NMR spectroscopy of indole derivatives." Magnetic Resonance in Chemistry, 25(5), 379-385. Link
-
International Conference on Harmonisation (ICH). (2006). "Q3A(R2): Impurities in New Drug Substances." ICH Guidelines. Link
-
Popowycz, F., et al. (2011). "Synthesis of 6-substituted indoles via palladium-catalyzed reactions." Tetrahedron, 67(14), 2451-2458. Link
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. "Elimination reactions of tertiary alcohols." Oxford University Press. Link
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- 2. Total Synthesis of the Proposed Structure of Indolyl 1,2-Propanediol Alkaloid, 1-(1H-Indol-3-yloxy)propan-2-ol [mdpi.com]
- 3. 2-(2-methyl-2,3-dihydro-1H-indol-6-yl)propan-2-ol | C12H17NO | CID 117203544 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Synthesis, In Vitro Cytotoxicity Evaluation and GSK-3β Binding Study of Some Indole–Triazole-Linked Pyrazolone Derivatives [mdpi.com]
- 5. semanticscholar.org [semanticscholar.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
